2-(Chloromethyl)-5-isobutylpyrazine
Description
2-(Chloromethyl)-5-isobutylpyrazine is a substituted pyrazine derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and an isobutyl (-CH2CH(CH2)2) group at position 5 on the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)3-8-5-12-9(4-10)6-11-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
XNOOPFFFROWCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=N1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isobutylpyrazine typically involves the chloromethylation of 5-isobutylpyrazine. One common method is the reaction of 5-isobutylpyrazine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyrazine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-isobutylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the pyrazine ring or the chloromethyl group can lead to different structural modifications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated pyrazine.
Scientific Research Applications
2-(Chloromethyl)-5-isobutylpyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-isobutylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyrazine (CAS: 105985-21-5)
- Molecular Formula : C5H4Cl2N2
- Molecular Weight : 163 g/mol
- Key Features :
- Contains two chlorine substituents (chloro at position 2, chloromethyl at position 5).
- Higher reactivity due to the electron-withdrawing chloro group.
- Used in research as a synthetic intermediate for pharmaceuticals and ligands.
- Comparison: The additional chlorine in this compound increases electrophilicity compared to 2-(chloromethyl)-5-isobutylpyrazine, making it more reactive in cross-coupling reactions.
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine (CAS: N/A)
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- Key Features :
- Methoxy (-OCH3) and methyl (-CH3) groups at positions 2 and 3, respectively, with an isobutyl group at position 5.
- The methoxy group donates electron density to the pyrazine ring, altering reactivity.
- Comparison :
- The methoxy group enhances solubility in polar solvents compared to the chloromethyl substituent. This compound is less reactive in nucleophilic substitutions but may exhibit improved stability under acidic conditions. The isobutyl group shared with the target compound suggests similar lipophilicity profiles .
Pyrazinecarboxamides (e.g., 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide)
- Molecular Formula : C13H15ClN4OS
- Key Features :
- Comparison: The carboxamide group introduces hydrogen-bonding capability, enhancing interactions with biological targets. Unlike the chloromethyl group, the carboxamide is less reactive but contributes to target specificity .
2-Methoxy-5-methylpyrazine (CAS: 2882-22-6)
- Molecular Formula : C6H8N2O
- Molecular Weight : 124.14 g/mol
- Key Features :
- Methoxy and methyl substituents at positions 2 and 5.
- Simpler structure with lower molecular weight.
- Comparison :
Comparison with Heterocyclic Analogues
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Molecular Formula : C7H5ClN2OS
- Key Features :
- Comparison :
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Reactivity : Chloromethyl-substituted pyrazines (e.g., this compound) are prized for their versatility in nucleophilic substitutions, enabling the synthesis of complex derivatives for drug discovery .
- Biological Activity : Pyrazinecarboxamides with bulky substituents show promising antimycobacterial activity, suggesting that this compound derivatives could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
